Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of RO 19-3704 involves the incorporation of an octadecyl carbamate in position 1, a methoxycarbonyl group in position 2, and a thiazolium iodide in position 3 . The specific synthetic routes and reaction conditions for RO 19-3704 are detailed in various pharmacological studies, but the exact industrial production methods are not widely documented in the available literature .
Chemical Reactions Analysis
RO 19-3704 undergoes several types of chemical reactions, including:
Oxidation and Reduction: It has been shown to inhibit the production of superoxide anions by macrophages.
Common Reagents and Conditions: The reactions typically involve reagents such as thrombin, arachidonic acid, and collagen under specific conditions.
Major Products: The major products formed from these reactions include inhibited platelet aggregation and reduced thromboxane B2 formation.
Scientific Research Applications
RO 19-3704 has a wide range of scientific research applications, including:
Mechanism of Action
RO 19-3704 exerts its effects by competitively inhibiting phospholipase A2 activity, with an IC50 value of 4 to 7 microM . It also inhibits platelet aggregation, PLA2 release, and thromboxane B2 formation induced by thrombin . The compound does not inhibit cyclooxygenase, indicating a specific mechanism of action . Additionally, RO 19-3704 does not stimulate cyclic AMP formation or inhibit phosphodiesterase activity .
Comparison with Similar Compounds
RO 19-3704 is compared with other platelet-activating factor antagonists such as CV-3988, CV-6209, and ONO-6240 . These compounds share structural similarities with RO 19-3704 but differ in their specific inhibitory activities and molecular targets . RO 19-3704 is unique in its ability to inhibit both platelet aggregation and phospholipase A2 activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C31H57IN2O6S |
---|---|
Molecular Weight |
712.8 g/mol |
IUPAC Name |
methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide |
InChI |
InChI=1S/C31H56N2O6S.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-30(34)38-27-29(39-31(35)36-2)26-37-24-20-19-22-33-23-25-40-28-33;/h23,25,28-29H,3-22,24,26-27H2,1-2H3;1H |
InChI Key |
GSTGDOUYFDTTBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COCCCC[N+]1=CSC=C1)OC(=O)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.